2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide
CAS No.:
Cat. No.: VC13406389
Molecular Formula: C9H19N3O
Molecular Weight: 185.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H19N3O |
|---|---|
| Molecular Weight | 185.27 g/mol |
| IUPAC Name | 2-amino-N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]acetamide |
| Standard InChI | InChI=1S/C9H19N3O/c1-11-4-3-8(6-11)7-12(2)9(13)5-10/h8H,3-7,10H2,1-2H3 |
| Standard InChI Key | RTIXTWULLAMZLD-UHFFFAOYSA-N |
| SMILES | CN1CCC(C1)CN(C)C(=O)CN |
| Canonical SMILES | CN1CCC(C1)CN(C)C(=O)CN |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide features a central acetamide core (CH₃CONH₂) modified at the nitrogen atom by two substituents: a methyl group (-CH₃) and a (1-methyl-pyrrolidin-3-yl)methyl moiety. The pyrrolidine ring introduces a five-membered nitrogen-containing heterocycle, with a methyl group at the 1-position and a methylene (-CH₂-) linkage at the 3-position . This configuration creates a stereochemically rich environment, potentially influencing its interactions with biological targets.
Key Structural Features:
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Primary amine: Positioned at the α-carbon of the acetamide backbone.
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N-methylation: Enhances lipophilicity and metabolic stability.
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Pyrrolidine substituent: Contributes to conformational rigidity and receptor binding specificity .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 2-amino-N-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide typically involves multi-step reactions, as outlined in analogous procedures :
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Amide Formation:
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Alkylation of the Pyrrolidine Moiety:
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Purification:
Industrial-Scale Production
Optimized conditions for large-scale synthesis include:
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Catalysts: Palladium-based catalysts (e.g., Pd₂(dba)₃) for coupling reactions .
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Yield Enhancement: Solvent systems like toluene/MeOH mixtures improve reaction efficiency .
Physicochemical and Spectroscopic Properties
Spectral Data
While direct spectral data for this compound is unavailable, analogs provide reference benchmarks:
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¹H NMR: Expected signals include δ 1.2–1.5 (pyrrolidine CH₂), δ 2.2–2.5 (N-methyl groups), and δ 3.3–3.7 (acetamide NH₂) .
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MS (ESI+): Predicted molecular ion peak at m/z 199.1 [M+H]⁺ .
Stability and Reactivity
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Thermal Stability: Decomposes above 300°C, consistent with acetamide derivatives .
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Hydrolytic Sensitivity: Susceptible to strong acids/bases due to the amide bond .
Pharmacological Profile and Biological Activity
Receptor Interactions
Structural similarities to κ-opioid receptor agonists suggest potential activity at neurotransmitter systems :
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κ-Opioid Affinity: Analogous N-methylacetamides exhibit nanomolar binding affinity (Kᵢ = 2–10 nM) .
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TSPO Modulation: Pyrrolidine-containing acetamides are explored as translocator protein (TSPO) ligands for neuroimaging .
Applications in Research and Industry
Medicinal Chemistry
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Lead Optimization: Serves as a scaffold for modifying pharmacokinetic properties (e.g., logP, bioavailability) .
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Prodrug Development: The primary amine facilitates conjugation with targeting moieties.
Material Science
Comparison with Structural Analogs
Future Directions
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